molecular formula C13H11ClN2O2S B2416747 1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 868214-36-2

1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2416747
CAS No.: 868214-36-2
M. Wt: 294.75
InChI Key: FUMBUFXJYOBRLM-UHFFFAOYSA-N
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Description

1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of furan to obtain 5-chlorofuran. This intermediate is then reacted with thiophene derivatives under specific conditions to form the desired thiophene-furan compound. The final step involves the formation of the pyrazole ring through cyclization reactions, often using hydrazine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanol
  • 1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propane

Uniqueness

1-(5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to its specific combination of furan, thiophene, and pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(5-chlorofuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8(17)16-10(11-4-5-13(14)18-11)7-9(15-16)12-3-2-6-19-12/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMBUFXJYOBRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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